molecular formula C6H2Br2F2 B155806 1,2-Dibromo-3,5-difluorobenzene CAS No. 10105-60-9

1,2-Dibromo-3,5-difluorobenzene

Cat. No.: B155806
CAS No.: 10105-60-9
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

1,2-Dibromo-3,5-difluorobenzene is utilized in various fields of scientific research:

Safety and Hazards

1,2-Dibromo-3,5-difluorobenzene can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

While specific future directions for 1,2-Dibromo-3,5-difluorobenzene are not mentioned in the search results, it is used in the synthesis of conjugated polymers for organic solar cells . This suggests potential applications in the development of renewable energy technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,5-difluorobenzene can be synthesized through the bromination of 3,5-difluoroaniline, followed by diazotization and deamination processes. The reaction involves the use of bromine and sodium nitrite in acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled temperature and pressure conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,5-difluorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the intermediate species formed during the reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-3,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other bromofluorobenzene derivatives. The combination of bromine and fluorine atoms at these positions allows for selective reactions and applications in various fields .

Properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139215-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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